tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-amino-2-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorobenzyl group can be reduced to form corresponding benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)[][4].
Major Products Formed:
- Oxidation products include nitro derivatives.
- Reduction products include benzyl derivatives.
- Substitution products include various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and development .
Properties
Molecular Formula |
C16H24FN3O2 |
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Molecular Weight |
309.38 g/mol |
IUPAC Name |
tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3 |
InChI Key |
PBQVLNMXBSIQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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